

Structural Elucidation of 1-(2-Bromoethyl)-3-methylcyclohexane: A Comprehensive Analytical Framework

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Compound of Interest

Compound Name:	1-(2-Bromoethyl)-3-methylcyclohexane
CAS No.:	22565-20-4
Cat. No.:	B2709484

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Executive Summary & Structural Complexity

The structural elucidation of **1-(2-bromoethyl)-3-methylcyclohexane** (Chemical Formula: $C_9H_{17}Br$, MW: 205.13 g/mol) presents a multifaceted analytical challenge. As a 1,3-disubstituted cyclohexane, the molecule possesses two chiral centers (C1 and C3), resulting in cis and trans diastereomers. The analytical complexity is compounded by the conformational mobility of the cyclohexane chair and the flexibility of the 2-bromoethyl side chain.

In the cis-1,3-isomer, the molecule can adopt a highly stable diequatorial conformation, minimizing 1,3-diaxial steric clashes. Conversely, the trans-1,3-isomer is forced into an axial-equatorial conformation, leading to distinct spectroscopic signatures[1]. To unambiguously map the carbon framework and assign the relative stereochemistry, researchers must deploy a self-validating matrix of Gas Chromatography-Mass Spectrometry (GC-MS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Strategy & Workflow

To prevent confirmation bias during structure elucidation, the analytical workflow must proceed sequentially from gross molecular characterization to precise stereochemical assignment.



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Fig 1. Sequential analytical workflow for the structural elucidation of alkyl halides.

Mass Spectrometry (GC-MS) Analysis

Causality behind the method: GC-MS is selected as the primary screening tool because alkyl bromides exhibit a highly diagnostic isotopic signature that immediately confirms the presence of the halogen. Bromine exists naturally as two isotopes, ^{79}Br and ^{81}Br , in a roughly 1:1 ratio[2]. Consequently, the molecular ion region will display two distinct peaks (M and $M+2$) of equal intensity, serving as an internal validation of the molecular formula.

Step-by-Step GC-EI-MS Protocol

- **Sample Preparation:** Dissolve 1.0 mg of **1-(2-bromoethyl)-3-methylcyclohexane** in 1.0 mL of GC-grade hexane to ensure complete volatilization.
- **Injection:** Inject 1.0 μL into the GC inlet operating at 250°C with a split ratio of 50:1 to prevent column overloading.
- **Chromatographic Separation:** Utilize a non-polar 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m \times 0.25mm \times 0.25 μm). Rationale: Alkyl halides separate efficiently by boiling point on non-polar stationary phases. Set the oven program to 50°C (hold 1 min), ramping at 10°C/min to 250°C.
- **Ionization & Detection:** Employ Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 300.

Data Interpretation & Fragmentation Logic

Upon ionization, the molecular ions $[M]^+\bullet$ at m/z 204 and $[M+2]^+\bullet$ at m/z 206 are observed. The primary fragmentation pathway for alkyl bromides is the heterolytic cleavage of the C-Br bond. Because the C-Br bond is significantly weaker than the C-C bonds, the molecule readily loses a bromine radical ($\bullet\text{Br}$), yielding a highly stable secondary carbocation at m/z 125 ($[\text{C}_9\text{H}_{17}]^+$)[3].

Table 1: Diagnostic GC-EI-MS Fragmentation Ions

m/z Value	Relative Intensity	Assignment / Mechanistic Origin
204 / 206	Weak (~5-10%)	$[M]^+\bullet$ and $[M+2]^+\bullet$ (Molecular ions, diagnostic 1:1 isotopic ratio)
125	Base Peak (100%)	$[M - \text{Br}]^+$ (Heterolytic cleavage; loss of bromine radical)
109	Moderate (~30%)	$[M - \text{CH}_2\text{Br}]^+$ (Alpha cleavage of the bromoethyl side chain)
95	Moderate (~40%)	$[\text{C}_7\text{H}_{11}]^+$ (Cyclohexane ring fragmentation)
55	High (~60%)	$[\text{C}_4\text{H}_7]^+$ (Extensive cyclohexane ring opening)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality behind the method: While MS confirms the molecular weight and halogen presence, it cannot differentiate between structural isomers (e.g., 1,2- vs 1,3-disubstitution). The narrow chemical shift dispersion typical of substituted cyclohexanes necessitates high-field NMR (≥ 400 MHz) combined with 2D correlation techniques to resolve overlapping multiplets[4].

Step-by-Step NMR Protocol

- **Sample Preparation:** Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **1D Acquisition:**

- Acquire ^1H NMR (16 scans). Critical Parameter: Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation, allowing for accurate integration of the methyl vs. bromoethyl protons.
- Acquire $^{13}\text{C}\{^1\text{H}\}$ NMR (1024 scans, D1 = 2.0s) to observe all 9 distinct carbon environments.
- 2D Connectivity Acquisition: Acquire gradient-selected COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to map the through-bond carbon framework.

1D NMR Assignments

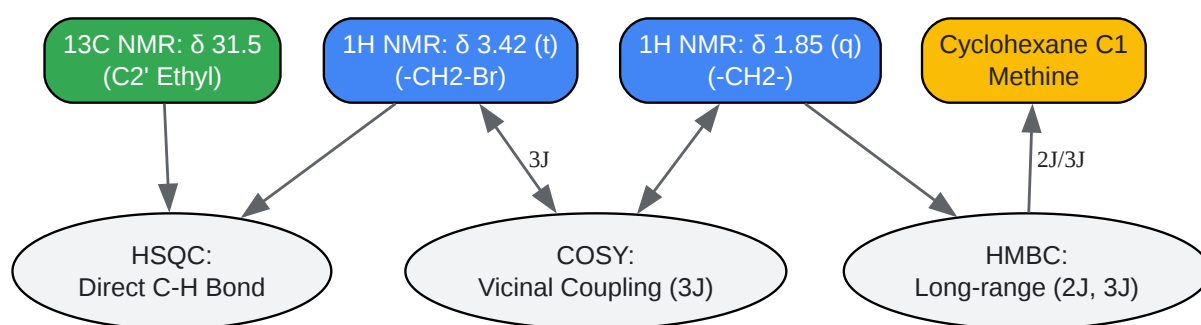
The ^1H NMR spectrum isolates the functional groups. The protons attached to the bromine-bearing carbon ($-\text{CH}_2\text{-Br}$) appear as a distinct triplet near δ 3.42 ppm due to the strong inductive deshielding effect of the electronegative bromine atom. The methyl group at C3 appears as a doublet near δ 0.90 ppm, which is a hallmark signature for methyl-substituted cycloalkanes[5].

Table 2: 1D and 2D NMR Chemical Shift Assignments (CDCl_3 , 400 MHz)

Position	^1H Chemical Shift (ppm)	Multiplicity & Coupling (Hz)	^{13}C Shift (ppm)	Key HMBC Correlations (^2J , ^3J)
C1 (Ring)	1.45	m	35.2	C2', C2, C6
C2 (Ring)	0.80 - 1.80	m	41.5	C1, C3
C3 (Ring)	1.35	m	32.8	C3- CH_3 , C2, C4
C1' (Ethyl)	1.85	q, J = 7.0	40.1	C1, C2'
C2' (Ethyl)	3.42	t, J = 7.0	31.5	C1'
C3- CH_3	0.90	d, J = 6.5	22.8	C2, C3, C4

2D NMR Connectivity Logic

To prove that the bromoethyl group is attached to the ring (and not part of a longer linear chain), we rely on a self-validating 2D NMR loop. The HSQC links the δ 3.42 protons to the δ 31.5 carbon. The COSY spectrum shows a 3J coupling between the δ 3.42 triplet and the δ 1.85 quartet (-CH₂-). Finally, the HMBC spectrum bridges the side chain to the ring by showing a 3J correlation from the δ 1.85 protons to the C1 methine carbon (δ 35.2) on the cyclohexane ring.



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Fig 2. 2D NMR logical workflow establishing connectivity of the 2-bromoethyl side chain.

Stereochemical Elucidation via NOESY

The final step is determining the relative stereochemistry (cis vs. trans) of the 1,3-disubstituted ring. Because the ring protons heavily overlap in the 0.8–1.8 ppm region, direct extraction of $^3J_{HH}$ coupling constants from the 1D spectrum is often impossible[4].

Protocol: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 300–500 ms to observe through-space dipole-dipole interactions (effective up to ~5 Å).

Causality & Logic: In a cyclohexane chair, neighboring diaxial protons exhibit large coupling constants ($^3J_{aa} \approx 11-13$ Hz) and distinct spatial proximity[1].

- If the molecule is the cis-isomer: Both the 2-bromoethyl group at C1 and the methyl group at C3 will occupy the thermodynamically favored equatorial positions. Consequently, the axial methine protons at C1 and C3 will point in the same direction (1,3-diaxial relationship). The

NOESY spectrum will show a strong, diagnostic cross-peak between the C1-H and C3-H protons[6].

- If the molecule is the trans-isomer: One substituent must be axial while the other is equatorial. The C1-H and C3-H protons will no longer share a 1,3-diaxial relationship, and this specific NOE cross-peak will be absent.

By validating the presence or absence of this specific NOE correlation, the exact diastereomer of **1-(2-bromoethyl)-3-methylcyclohexane** is definitively assigned.

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- To cite this document: BenchChem. [Structural Elucidation of 1-(2-Bromoethyl)-3-methylcyclohexane: A Comprehensive Analytical Framework]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2709484/docs#structural-elucidation-of-1-2-bromoethyl-3-methylcyclohexane-a-comprehensive-analytical-framework>]

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